molecular formula C9H8N4O B8341252 N-(1H-pyrazol-4-yl)picolinamide

N-(1H-pyrazol-4-yl)picolinamide

Cat. No.: B8341252
M. Wt: 188.19 g/mol
InChI Key: ALHJIWFQWXQPCZ-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-4-yl)picolinamide is a heterocyclic compound featuring a pyrazole ring linked to a picolinamide moiety. The pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) is substituted at the 4-position with a picolinamide group, which consists of a pyridine ring (six-membered aromatic ring with one nitrogen atom) connected via an amide bond.

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

N-(1H-pyrazol-4-yl)pyridine-2-carboxamide

InChI

InChI=1S/C9H8N4O/c14-9(8-3-1-2-4-10-8)13-7-5-11-12-6-7/h1-6H,(H,11,12)(H,13,14)

InChI Key

ALHJIWFQWXQPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CNN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1H-pyrazol-4-yl)picolinamide with three classes of pyrazole-containing compounds from the evidence: 1,3,4-thiadiazole derivatives , pyrazolopyrimidines/triazolopyrimidines , and halogen-substituted pyrazole sulfonamides .

Structural Features
Compound Class Core Structure Key Functional Groups/Substituents
This compound Pyrazole + picolinamide Amide bond, pyridine, NH tautomer (pyrazole)
1,3,4-Thiadiazole derivatives Pyrazole + 1,3,4-thiadiazole Sulfur-containing thiadiazole, hydrazone linkages
Pyrazolopyrimidines Fused pyrazole-pyrimidine/triazolo rings Multiple nitrogen atoms, planar fused heterocycles
Pyrazole sulfonamides Pyrazole + sulfonamide-substituted benzene Halogens (e.g., Cl, F), sulfonamide group

Key Observations :

  • The pyridine ring in this compound enhances polarity and hydrogen-bonding capacity compared to sulfur-containing thiadiazoles .
  • Unlike fused pyrazolopyrimidines, which exhibit rigid planar structures, the amide linkage in this compound introduces conformational flexibility .
  • Halogen substituents in pesticidal sulfonamides improve lipophilicity and membrane permeability, a feature absent in the unsubstituted picolinamide derivative .

Key Observations :

  • Thiadiazole derivatives () require multi-step cyclization, whereas this compound’s synthesis may involve simpler amide-bond formation .

Key Observations :

  • Thiadiazole derivatives with pyrazole groups () demonstrate potent antimicrobial activity, suggesting that this compound could be optimized for similar applications .
  • The pesticidal efficacy of halogenated pyrazole sulfonamides highlights the impact of substituents on agrochemical utility, a design consideration for modifying the picolinamide derivative .
Physicochemical Properties
Property This compound 1,3,4-Thiadiazole Derivatives Pyrazolopyrimidines
Polarity High (amide, pyridine) Moderate (thiadiazole) Low (fused aromatic rings)
Solubility Likely soluble in polar aprotic solvents Ethanol-soluble DMF/DMSO-soluble
Tautomerism Pyrazole NH tautomer possible Hydrazone tautomerism Ring-chain isomerization

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